(3-methyl-1H-indol-5-yl)methanol
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Overview
Description
(3-methyl-1H-indol-5-yl)methanol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-1H-indol-5-yl)methanol typically involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3-methyl-1H-indol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products: The major products formed from these reactions include various substituted indoles, which can further undergo functionalization for specific applications .
Scientific Research Applications
(3-methyl-1H-indol-5-yl)methanol has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methyl-1H-indol-5-yl)methanol involves its interaction with various molecular targets and pathways. It can bind to specific receptors, influencing cell signaling pathways and modulating biological activities. For instance, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-(1H-indol-5-yl)-benzoic acid methyl ester: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: (3-methyl-1H-indol-5-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-1H-indol-5-yl)methanol |
InChI |
InChI=1S/C10H11NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-5,11-12H,6H2,1H3 |
InChI Key |
ZVADQYDOUNSQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
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